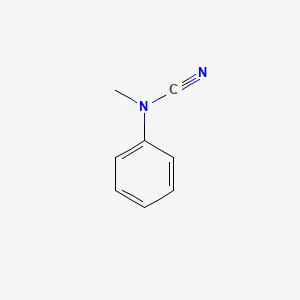

Methyl(phenyl)cyanamide

Description

Historical Context and Evolution of Cyanamide (B42294) Chemistry

The study of cyanamide chemistry dates back to the 19th century with the synthesis of the parent compound, cyanamide (H₂NCN). ias.ac.in Initially, its primary use was in agriculture as a fertilizer, stemming from the discovery of the Frank-Caro process in 1898, which produced calcium cyanamide. acs.orgwikipedia.org This process was a cornerstone of the early nitrogen fixation industry. acs.org Over time, the focus of cyanamide chemistry expanded beyond its agricultural applications as chemists began to explore the synthetic potential of the cyanamide functional group. ias.ac.inchemicalbook.com The development of methods to create substituted organic cyanamides (RNHCN or RR'NCN) marked a significant evolution, transforming them into important intermediates for organic synthesis. ias.ac.in This progression has led to a substantial increase in the use and application of substituted cyanamides in modern synthetic chemistry. ias.ac.in

Significance of the Cyanamide Moiety in Organic Synthesis and Nitrogen-Containing Compounds

The cyanamide moiety (N-C≡N) is a crucial functional group in organic synthesis, primarily due to its role as a versatile precursor for nitrogen-containing compounds. ias.ac.ingoogle.com These compounds are fundamental to medicinal chemistry, materials science, and pharmaceuticals. ias.ac.inrsc.org Cyanamides serve as key intermediates in the creation of complex molecules such as guanidines, ureas, and various heterocycles. google.comresearchgate.net Their utility is so recognized that they are sometimes used as protecting groups for amines. ias.ac.in The introduction of a cyano group onto a nitrogen atom can significantly alter the physical, chemical, and biological properties of a compound, making cyanamides a subject of considerable theoretical and practical importance. google.com

Dual Reactivity Profile of the NCN Functional Group

The cyanamide functional group possesses a distinct dual reactivity, enabling it to act as both an electrophile and a nucleophile. chemicalbook.comwikipedia.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.org Conversely, the amino nitrogen atom has nucleophilic characteristics. chemicalbook.com This ambiphilic nature allows cyanamides to participate in a wide range of reactions, including additions and cycloadditions, making them powerful tools for constructing nitrogen-rich molecules. wikipedia.orgthieme-connect.com The molecule can exist in two tautomeric forms: the dominant N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH), which plays a role in certain reactions. wikipedia.org This versatile reactivity is fundamental to its application in the synthesis of numerous pharmaceuticals and agrochemicals. wikipedia.org

Chemical Profile of Methyl(phenyl)cyanamide

This compound is a disubstituted cyanamide that serves as a valuable reagent and building block in various synthetic transformations. Its specific structure and properties dictate its reactivity and applications.

Structure and Electronic Properties

The structure of this compound features a cyano group (–C≡N) attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl group. The nitrogen atom is typically sp2 hybridized. ias.ac.in A key electronic feature is the significant π-conjugation between the cyanamide group and the phenyl ring. mdpi.comscribd.com This conjugation is energetically favorable and influences the electronic distribution across the molecule, affecting its reactivity and its ability to act as a ligand in metal complexes. scribd.comresearchgate.net The non-bonding electrons of the amine can delocalize into the π-system of the nitrile group, enhancing this electronic communication. researchgate.net

Physicochemical Properties

The physical and chemical characteristics of a compound are essential for its application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molar Mass | 132.16 g/mol |

| CAS Number | 18773-77-8 |

Note: Specific experimental data like boiling and melting points for this compound are not consistently available across public sources and require access to specialized chemical databases.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. A common and traditional method involves the electrophilic cyanation of a secondary amine, in this case, N-methylaniline, using a cyanating agent like cyanogen (B1215507) bromide (BrCN). researchgate.netnih.gov However, due to the high toxicity of reagents like BrCN, alternative methods have been developed. cardiff.ac.uk These include the desulfurization of corresponding thioureas. ias.ac.in Another approach involves the reaction of aryl-isoselenocyanates with an azide (B81097) followed by an alkyl halide, which serendipitously can lead to the formation of disubstituted cyanamides like this compound through the loss of selenium and dinitrogen. mdpi.com

Role of this compound in Heterocyclic Synthesis

This compound is a key precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its nitrile functionality is particularly suited for participating in cycloaddition reactions.

Synthesis of Triazoles

1,2,4-Triazoles can be synthesized using cyanamides as a nitrogen source. organic-chemistry.org For instance, zinc(II)-catalyzed coupling of acyl hydrazides with dialkylcyanamides provides a route to 3-dialkylamino-1,2,4-triazoles. acs.org While this specific reaction works best with dialkylcyanamides, it highlights the general reactivity pattern where the cyanamide moiety is incorporated into the triazole ring system. acs.org

Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a conventional and widely used method for synthesizing 5-substituted 1H-tetrazoles. thieme-connect.com Organonitriles, including cyanamides, are viable substrates for this transformation. acs.org The reaction of 1-substituted 5-tetrazolyllithium compounds can lead to fragmentation, producing lithium cyanamides. For example, 1-phenyl-5-tetrazolyllithium readily decomposes to lithium phenylcyanamide (B1618024). cdnsciencepub.com This indicates the close chemical relationship and interconversion possibilities between tetrazoles and cyanamides.

Synthesis of Oxadiazoles

1,2,4-Oxadiazoles can be prepared from cyanamides through various synthetic strategies. One method involves the conversion of a substituted cyanamide into an N-hydroxy guanidine (B92328) intermediate, which then reacts with a carboxylic acid to form the oxadiazole ring. rjptonline.orgresearchgate.net Another approach utilizes a zinc-chloride catalyzed reaction of N-Boc-hydroxylamine with the cyanamide, followed by acylation and ring-closure to yield the 1,2,4-oxadiazole. mdpi.com

Synthesis of Thiadiazoles

The synthesis of thiadiazoles can also involve cyanamide derivatives. While direct synthesis from this compound is less commonly documented in general literature, the versatile reactivity of the cyanamide group allows it to be a precursor for various sulfur- and nitrogen-containing heterocycles. The general principle involves the reaction of the cyanamide with a sulfur-containing reagent that can participate in a cyclization reaction.

Role of this compound in Non-Heterocyclic Synthesis

Beyond its use in forming rings, this compound is also a valuable reagent for constructing acyclic nitrogen-containing functional groups.

Guanidine Formation

The synthesis of substituted guanidines is a well-established reaction that often utilizes cyanamide derivatives. google.com The reaction of an amine with a disubstituted cyanamide, such as this compound, can produce a trisubstituted guanidine. google.com This reaction can sometimes be low-yielding due to steric hindrance at the cyanamide's electrophilic carbon, but it remains a direct method for constructing the guanidine core. google.comgoogle.com

Carbodiimide Synthesis

Carbodiimides are another class of compounds accessible from cyanamide precursors. For example, the reaction of phenylaminoiminomethanesulfonic acid at higher pH can yield phenylcyanamide, which can be a step in transformations that might lead to carbodiimides under certain conditions. The decomposition of certain tetrazoles can also produce carbodiimides, which exist in equilibrium with their cyanamide tautomers. colab.ws Lithium cyanamide (Li₂CN₂) itself is used as a synthon to produce carbodiimides. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl(phenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10(7-9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOJMKRYKVNVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342608 | |

| Record name | Methyl(phenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-77-8 | |

| Record name | N-Methyl-N-phenylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18773-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(phenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl Phenyl Cyanamide and Analogous Arylcyanamides

Electrophilic N-Cyanation Approaches

The most common strategy for synthesizing disubstituted cyanamides is the electrophilic N-cyanation of secondary amines. nih.govsemanticscholar.org This involves the reaction of a secondary amine, such as N-methylaniline, with a reagent that delivers an electrophilic cyanide ([CN]⁺) synthon.

Cyanogen (B1215507) Halide-Mediated Cyanation

Historically, cyanogen halides, particularly cyanogen bromide (BrCN), have been the reagents of choice for the N-cyanation of secondary amines. rsc.orgnih.govsemanticscholar.org While effective and inexpensive, the high toxicity and hazardous nature of cyanogen bromide have spurred the development of safer alternatives. nih.govsemanticscholar.orgnih.gov Cyanogen chloride, another highly toxic gas, is also a potent cyanating agent but is less commonly used due to handling difficulties. nih.gov The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbon of the cyanogen halide, leading to the formation of the N-CN bond and a hydrohalic acid byproduct.

Despite its toxicity, cyanogen bromide remains a benchmark for this transformation. For instance, the reaction of an amine with cyanogen bromide can lead to the corresponding cyanamide (B42294), though this method's selectivity can be an issue in the presence of other nucleophilic groups. cardiff.ac.ukacs.org

Trichloroacetonitrile-Based N-Cyanation

As a safer alternative to cyanogen halides, trichloroacetonitrile (B146778) has emerged as an effective cyanating agent for secondary amines in a one-pot procedure. cardiff.ac.ukacs.orgnih.gov This method transforms a diverse range of cyclic and acyclic secondary amines into their corresponding cyanamides in good yields. acs.orgnih.gov The process is believed to involve the initial formation of an amidine intermediate through nucleophilic addition of the amine to the nitrile, followed by elimination to furnish the cyanamide. nih.govresearchgate.net This approach offers distinct selectivity compared to the highly toxic cyanogen bromide. cardiff.ac.ukacs.orgnih.gov Research by the Morrill group has demonstrated that this two-step, one-pot protocol is effective for a variety of secondary amines. nih.govresearchgate.net

A study on the N-cyanation of secondary amines using trichloroacetonitrile showcased its utility in synthesizing a rolipram-derived cyanamide, highlighting its application in producing biologically active molecules. acs.orgnih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Various secondary amines | Trichloroacetonitrile | One-pot | Corresponding cyanamides | Good |

Table 1. Representative results for N-cyanation using trichloroacetonitrile. acs.orgnih.gov

In Situ Generated Cyanogen Chloride Reagents

To circumvent the direct handling of toxic cyanogen halides, methods for the in situ generation of cyanogen chloride (CNCl) have been developed. One such approach, reported in 2014, utilizes a combination of an oxidant like sodium hypochlorite (B82951) (bleach) and trimethylsilyl (B98337) cyanide (TMSCN). nih.govsemanticscholar.orgnih.govorganic-chemistry.org The oxidant converts TMSCN into an electrophilic cyanating species, presumed to be CNCl, which then readily reacts with secondary amines, including both dialkyl and alkyl-aryl amines, to produce cyanamides in good to excellent yields. nih.govsemanticscholar.orgnih.govorganic-chemistry.org This oxidative N-cyanation is operationally simple and provides a safer alternative to using pre-formed cyanogen halides. nih.govorganic-chemistry.org Another system employs N-chlorosuccinimide and zinc cyanide to achieve a similar transformation. organic-chemistry.org

| Amine Substrate | Oxidant | Cyanide Source | Product |

| N-(4-methoxyphenyl)-benzylamine | NaClO | TMSCN | N-benzyl-N-(4-methoxyphenyl)cyanamide |

| Various secondary amines | N-chlorosuccinimide | Zn(CN)₂ | Corresponding cyanamides |

Table 2. Examples of in situ generation of cyanating agents. nih.govorganic-chemistry.org

Thiocyanoimidazolium Salt-Mediated Cyanation

A novel class of electrophilic cyanating agents based on thiocyanoimidazolium salts has been developed. nih.govsemanticscholar.org These reagents are prepared by the halogenation of a thiourea (B124793) to form a hypervalent sulfur species, which is then treated with TMSCN. nih.govsemanticscholar.org The resulting thiocyanoimidazolium salt effectively transfers the [CN]⁺ group to a variety of secondary amines, including alkyl and aryl amines, in the presence of a base like diisopropylethylamine (DIPEA), affording the corresponding cyanamides in good yields. nih.govsemanticscholar.org

Oxidative and Desulfurizative Routes

Alternative synthetic pathways to arylcyanamides involve the transformation of thioureas and dithiocarbamates through oxidative desulfurization processes.

Hypervalent Iodine(III) Reagent-Mediated Desulfurization of Thioureas and Dithiocarbamates

Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (DIB), serve as efficient and mild reagents for the desulfurization of thioureas and dithiocarbamates to yield cyanamides. niscpr.res.inresearchgate.net This method leverages the thiophilic nature of the iodine(III) center. niscpr.res.in

The reaction of variously substituted aryl thioureas with DIB at ambient temperature leads to the efficient formation of the corresponding aryl cyanamides. niscpr.res.in This protocol is compatible with both electron-donating and electron-withdrawing groups on the aromatic ring and offers easy product isolation. niscpr.res.in

Furthermore, a one-pot synthesis of cyanamides from dithiocarbamic acid salts has been developed using DIB. researchgate.net In this process, the dithiocarbamate (B8719985) is first converted to an in situ generated thiourea by reaction with ammonia. Subsequent oxidative desulfurization of this intermediate with DIB affords the cyanamide in good yields. researchgate.net This approach has been shown to be effective for both aryl and alkyl dithiocarbamates. researchgate.net Molecular iodine (I₂) has also been used as a less expensive and environmentally benign alternative to hypervalent iodine reagents for the desulfurization of dithiocarbamates and thioureas. jst.go.jpresearchgate.net

| Starting Material | Reagent | Product | Key Feature |

| Arylthioureas | Diacetoxyiodobenzene (DIB) | Aryl cyanamides | Mild, ambient temperature conversion. niscpr.res.in |

| Dithiocarbamic acid salts | DIB, aq. Ammonia | Cyanamides | One-pot, in situ thiourea formation. researchgate.net |

| Dithiocarbamates | I₂, H₂O₂ | Cyanamides | Environmentally benign protocol. researchgate.net |

Table 3. Desulfurization routes to cyanamides.

Transition Metal-Catalyzed Oxidative Desulfurization

The conversion of thioureas to cyanamides via oxidative desulfurization is a significant synthetic strategy that avoids the use of cyanide-based reagents. rsc.orgnih.gov This transformation involves the removal of a sulfur atom from the thiourea backbone, often facilitated by a transition metal catalyst. Various metals, including iron and copper, have been shown to effectively mediate this reaction. rsc.orgias.ac.in

In one approach, N-aryl cyanamides are generated as key intermediates in a copper-catalyzed, base-mediated reaction of aryl thioureas and halides. rsc.orgnih.gov For instance, the reaction of 1-phenylthiourea with an alkyl halide in the presence of Cu(OH)₂ and Na₂CO₃ in DMSO at 120 °C yields the corresponding N-alkyl-N-phenylcyanamide. nih.gov This process demonstrates the dual role of the reaction in forming both cyanamides and disulfanes in a one-pot procedure. nih.gov

Iron-mediated desulfurization presents another effective route. ias.ac.in Research has shown that iron(III) sulfate (B86663) can facilitate the conversion of N-arylthioureas (generated in situ from isothiocyanates and ammonia) to N-arylcyanamides at room temperature. ias.ac.in This method is noted for its mild conditions and the use of an inexpensive and environmentally benign metal catalyst. ias.ac.in

Table 1: Examples of Transition Metal-Catalyzed Oxidative Desulfurization

| Catalyst/Mediator | Substrate | Product Type | Conditions | Yield | Reference |

| Cu(OH)₂ | 1-Phenylthiourea | N-Phenethyl-N-phenylcyanamide | Na₂CO₃, DMSO, 120 °C, 1h | 95% | nih.gov |

| Fe₂(SO₄)₃·H₂O | Phenylthiourea (in situ) | Phenylcyanamide (B1618024) | NaOAc, DMSO, rt, 2h | 95% | ias.ac.in |

| Cu(OH)₂ | 1-Phenylthiourea | N-Methyl-N-phenylcyanamide | Iodomethane, Na₂CO₃, DMSO | 58% (gram-scale) | rsc.org |

Rearrangement Reactions

Tiemann Rearrangement of Amidoximes to Cyanamides

The Tiemann rearrangement is a classical organic reaction that provides a pathway to substituted cyanamides from amidoximes. researchgate.netmdpi.com The reaction proceeds by the activation of the amidoxime's hydroxyl group, typically by a sulfonyl chloride, which facilitates a rearrangement to produce the corresponding cyanamide. researchgate.netnih.gov

A facile and general synthesis of N-substituted cyanamides has been accomplished through the Tiemann rearrangement of amidoximes using benzenesulfonyl chlorides (such as TsCl or o-NsCl) and a base like diisopropylethylamine (DIPEA) or pyridine. mdpi.comnih.gov This method is particularly effective for electron-rich aryl substrates, which predominantly form cyanamide products. mdpi.com

More recently, a cascade process has been developed where amidoximes, generated in situ from nitriles and hydroxylamine, undergo a Tiemann rearrangement activated by sulfuryl fluoride (B91410) (SO₂F₂). researchgate.netrsc.org This one-pot strategy converts nitriles directly to cyanamides and is noted for its mild conditions, wide substrate scope, and high yields. researchgate.netrsc.org The reaction is believed to proceed through a key sulfonyl ester intermediate. rsc.org

Table 2: Tiemann Rearrangement Conditions for Cyanamide Synthesis

| Activating Agent | Base | Substrate | Product Type | Yield | Reference |

| p-TsCl | DIPEA/Pyridine | Aryl-amidoximes | Monosubstituted aryl-cyanamides | Good to Excellent | mdpi.com |

| Benzenesulfonyl chlorides | DIPEA | Various amidoximes | N-substituted cyanamides | Not specified | nih.gov |

| SO₂F₂ | Not specified | In situ generated amidoximes | Various cyanamides | High (36 examples) | rsc.org |

Alkylation and Arylation Strategies

N-Alkylation of N-Arylcyanamides (e.g., Methylation)

The direct N-alkylation of N-arylcyanamides is a straightforward method for synthesizing N-alkyl-N-arylcyanamides, such as methyl(phenyl)cyanamide. This reaction involves the deprotonation of the N-H bond of the N-arylcyanamide with a suitable base, followed by nucleophilic attack on an alkylating agent like methyl iodide. monash.edu

The choice of base is crucial for efficient deprotonation. Strong bases such as sodium hydride (NaH) are commonly employed for the N-methylation of amide-like substrates. monash.edu For example, a general method for N-methylation involves the use of sodium hydride and methyl iodide in a suitable solvent. monash.edu This fundamental approach is applicable to N-phenylcyanamide, where the acidic proton on the nitrogen can be readily removed to generate a cyanamidate anion, which then reacts with methyl iodide to afford the desired N-methyl-N-phenylcyanamide.

A practical example of this strategy is the gram-scale synthesis of a methyl cyanamide product using iodomethane, which yielded the desired product in 58% yield. rsc.org

Copper-Catalyzed N-Arylation of Cyanamides

Copper-catalyzed N-arylation represents a powerful tool for forming the N-aryl bond in N-substituted cyanamides. nih.govacs.org The Chan-Lam-Evans reaction, a copper-catalyzed cross-coupling of amines with boronic acids, has been adapted for the arylation of cyanamides. acs.org

Recent advancements have demonstrated a general copper-catalyzed, ligand-controlled arylation of cyanamides that can regioselectively target either the N(sp³) or N(sp) nitrogen atom. nih.govacs.org This divergent reactivity is controlled by the nature of the ligand used. For instance, using a bipyridine ligand with cyanamides substituted by linear alkyl chains favors N(sp³)-selective arylation, leading to N-aryl cyanamides. acs.org Conversely, a diamine ligand combined with α-branched alkyl-substituted cyanamides switches the selectivity to the N(sp) position, yielding carbodiimides. acs.org

The arylation can be performed with various arylating agents, including diaryliodonium salts, which have been used for the N-arylation of N-arylcyanamides in the presence of a copper catalyst. semanticscholar.org

Table 3: Ligand-Controlled Copper-Catalyzed N-Arylation of Cyanamides

| Ligand Type | Cyanamide Substituent | Selectivity | Product | Reference |

| Bipyridine | Linear alkyl chain | N(sp³) | N-Aryl cyanamide | acs.org |

| Diamine | α-Branched alkyl chain | N(sp) | Dissymmetric carbodiimide (B86325) | acs.org |

Direct Alkylation of Metal Cyanamides

One of the most direct and established approaches to synthesizing substituted cyanamides is the alkylation of metal cyanamides. researchgate.netnih.gov Calcium cyanamide (CaCN₂) is a readily available and commonly used starting material for this purpose. nih.govchemicalbook.com

The process involves the reaction of calcium cyanamide with an alkylating agent, such as an alkyl halide, to produce mono- or disubstituted cyanamides. chemicalbook.com The cyanamide dianion ([NCN]²⁻) in calcium cyanamide acts as a nucleophile, displacing the halide to form the new N-C bond. This method provides a straightforward entry point to a wide range of substituted cyanamides and has been covered in previous reviews as a foundational synthetic strategy. researchgate.netnih.gov

Deoxycyanamidation of Alcohols

The direct conversion of alcohols into cyanamides represents a significant advancement in synthetic chemistry, offering an alternative to traditional methods that often rely on less stable or more hazardous reagents.

A notable one-pot method for the deoxycyanamidation of alcohols has been developed utilizing N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). researchgate.netacs.orgnih.gov This process is significant because NCTS serves a dual role as both a sulfonyl transfer reagent and the source of the cyanamide group, leading to the formation of a diverse range of tertiary cyanamides in excellent isolated yields. acs.orgnih.gov

The reaction proceeds through a desulfonylative pathway, which involves the cleavage of the nitrogen-sulfur (N–S) bond within the NCTS molecule. acs.orgcardiff.ac.ukcardiff.ac.uk This reactivity is a departure from the more common use of NCTS as an electrophilic cyanating agent for carbon and nitrogen atoms. acs.org The methodology is effective for both primary and secondary alcohols. acs.org

The general procedure involves reacting an alcohol with NCTS, typically in a solvent like 1,4-dioxane (B91453) at elevated temperatures. The reaction demonstrates broad scope with respect to the alcohol, allowing for the synthesis of various aryl/alkyl cyanamides. acs.org For instance, reacting benzyl (B1604629) alcohol with a series of substituted NCTS analogues yields the corresponding cyanamide products efficiently. acs.org

Table 1: NCTS-Mediated Deoxycyanamidation of Various Alcohols

| Entry | Alcohol | Sulfonamide Reagent | Product | Yield (%) |

| 1 | Benzyl alcohol | NCTS | Benzyl(phenyl)cyanamide | 85 |

| 2 | 4-Methoxybenzyl alcohol | NCTS | (4-Methoxybenzyl)(phenyl)cyanamide | 89 |

| 3 | Cinnamyl alcohol | NCTS | Cinnamyl(phenyl)cyanamide | 81 |

| 4 | 1-Phenylethan-1-ol | NCTS | Phenyl(1-phenylethyl)cyanamide | 78 |

| 5 | Cyclohexanol | NCTS | Cyclohexyl(phenyl)cyanamide | 72 |

Data sourced from studies on deoxycyanamidation reactions. acs.org Yields are isolated yields after chromatographic purification.

Dinitrogen-Based Synthetic Pathways

The use of atmospheric dinitrogen (N₂) as a fundamental building block for nitrogen-containing organic compounds is a primary goal in sustainable chemistry. This approach circumvents the need for ammonia-based feedstocks, offering a more direct route to valuable chemicals. researchgate.netresearchgate.net

A novel strategy for synthesizing N-containing organic compounds involves the use of activated lithium cyanamide (Li₂CN₂) derived from dinitrogen. nih.gov Li₂CN₂ is prepared in high yield through a heterogeneous, one-pot process involving N₂, carbon, and lithium hydride (LiH) under specific conditions. researchgate.netresearchgate.netnih.gov This activated species then serves as a versatile C-N synthon in subsequent homogeneous reactions. nih.govoup.comoup.com

The application of Li₂CN₂ as a synthetic building block allows for the construction of valuable molecules, including N-aryl cyanamides. researchgate.netnih.gov The methodology encompasses several reaction types, such as substitution reactions and transition metal-catalyzed couplings, which proceed under mild conditions. researchgate.netnih.gov For example, reacting Li₂CN₂ with various electrophilic reagents in a suitable solvent like DMF results in the formation of disubstituted cyanamides in moderate to excellent yields. researchgate.net This pathway also facilitates the straightforward incorporation of ¹⁵N isotopes into the final products by using ¹⁵N₂ gas as the starting material. nih.gov

Table 2: Synthesis of Cyanamides using Li₂CN₂ Synthon

| Entry | Electrophilic Reagent | Product | Yield (%) |

| 1 | Benzyl Bromide | Dibenzylcyanamide | 95 |

| 2 | Iodomethane | Dimethylcyanamide (B106446) | 72 |

| 3 | Iodoethane | Diethylcyanamide | 78 |

| 4 | Allyl Bromide | Diallylcyanamide | 85 |

| 5 | 4-Nitrobenzyl Bromide | Bis(4-nitrobenzyl)cyanamide | 92 |

Data sourced from research on the synthetic applications of Li₂CN₂. researchgate.net Reactions were typically performed with the Li₂CN₂ synthon and an electrophile in DMF at room temperature. researchgate.net Yields are isolated yields.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for probing the structural and dynamic properties of molecules. Techniques such as Fourier-Transform Infrared (FTIR), Raman, and two-dimensional infrared (2D-IR) spectroscopy offer complementary information on the vibrational modes of methyl(phenyl)cyanamide.

FTIR and Raman spectroscopy are fundamental techniques used to identify the characteristic vibrational modes of a molecule. wiley.com The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com

In the context of cyanamides, the nitrile (–C≡N) stretching vibration is a particularly strong and informative absorption band in the infrared spectrum, typically found in a relatively uncongested region. nih.gov For a related compound, 4-methyl-phenylcyanamide, the strongest transition, attributed to the fundamental NCN stretching band, is observed at 2236 cm⁻¹. nih.gov Other bands of moderate and weak intensity appear at 2201 cm⁻¹ and 2222 cm⁻¹, respectively. nih.gov The position and intensity of these bands can be sensitive to the electronic environment and solvent. For instance, the vibrational transitions of a conjugated cyanamide (B42294) scaffold were observed at different frequencies when measured in acetone (B3395972) versus DMSO, indicating that the electron-donating ability of the solvent affects the spectral features. nih.gov

Raman spectroscopy provides complementary information, as it is sensitive to changes in polarizability during a vibration. wiley.com While specific Raman data for this compound is not detailed in the provided results, studies on related compounds show that Raman spectra can provide characteristic peaks for various functional groups, including those on a phenyl ring. doi.orgspectroscopyonline.com For instance, in other aromatic compounds, strong Raman bands are observed for phenyl-adjacent carbonyl functions and methyl groups. doi.org The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound.

Table 1: Selected FTIR Vibrational Frequencies for Phenylcyanamide (B1618024) Derivatives Interactive table available online.

| Compound | Solvent | ν(C≡N) (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Methyl-phenylcyanamide | DMSO | 2236 (strong), 2201 (moderate), 2222 (weak) | nih.gov |

| 4-Chloro-phenyl cyanamide | KBr | 2234 | rsc.org |

| 4-Hydroxy-phenyl cyanamide | KBr | 2230 | rsc.org |

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides insights into molecular structure, coupling between vibrational modes, and ultrafast molecular dynamics. mdpi.com By spreading the vibrational spectrum into two frequency dimensions, 2D-IR can reveal cross-peaks that indicate coupling between different vibrational modes. mdpi.com

For 4-methyl-phenylcyanamide in DMSO, the 2D-IR spectrum shows coupling between three transitions, with cross-peaks located at {ωτ, ωt} values of {2197, 2220} cm⁻¹, {2220, 2237} cm⁻¹, and {2200, 2237} cm⁻¹. nih.gov The presence of these cross-peaks confirms the coupling between the different vibrational modes. nih.gov The vibrational lifetimes of the NCN modes in this compound were measured to be a very short 0.40 ± 0.03 ps. nih.gov

2D-IR spectroscopy can also be used to study hydration dynamics around a molecule. nih.gov By attaching a cyanamide probe to a biomolecule, the technique can monitor the fluctuations in the local environment. nih.gov The timescales for the frequency correlation decays, which provide information on how quickly the molecule's environment changes, can be measured. nih.gov For a cyanamide probe on a deoxycytidine nucleoside, these timescales were found to increase linearly with the bulk viscosity of the solution. nih.gov This demonstrates the sensitivity of the cyanamide group as a reporter of its local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the chemical shifts of the protons on the phenyl ring and the methyl group are characteristic. For example, in 2,4-dimethyl-phenyl cyanamide, the methyl protons appear as singlets at δ 2.18 and 2.26 ppm, while the aromatic protons appear in the range of δ 6.93-7.05 ppm. rsc.org The integration of the signals confirms the number of protons in each environment.

¹H NMR is also crucial for studying the coordination of ligands to metal centers. Phenylcyanamide ligands are known to coordinate to metal ions. researchgate.net Changes in the chemical shifts of the ligand's protons upon coordination can provide evidence for the formation of a complex and information about the coordination mode.

Table 2: Representative ¹H NMR Chemical Shifts for Phenylcyanamide Derivatives in CDCl₃ Interactive table available online.

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Reference |

|---|---|---|---|

| 2,4-Dimethyl-phenyl cyanamide | 6.93 (s, 1H), 6.99 (d, 1H), 7.05 (d, 1H) | 2.18 (s, 3H), 2.26 (s, 3H) | rsc.org |

| N-Methyl-N-phenethylcyanamide | 7.20-7.33 (m, 5H) | 2.78 (s, 3H) | google.com |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. ucl.ac.uk The chemical shift of the cyano carbon in cyanamides is a key diagnostic signal. For cyanamides, the cyano carbon typically resonates in the range of 110-120 ppm. ucl.ac.uk In 2,4-dimethyl-phenyl cyanamide, the cyano carbon appears at δ 112.8 ppm, while the aromatic carbons are observed between δ 115.7 and 133.3 ppm, and the methyl carbons at δ 17.3 and 20.7 ppm. rsc.org

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of nitrogen atoms. researchgate.net Studies on phenylcyanamide and its derivatives have shown that the ¹⁵N chemical shifts are influenced by the degree of π-interaction between the cyanamide group and the aromatic ring. researchgate.net Isotopic labeling with ¹⁵N is a powerful technique for unequivocally determining molecular structures and studying reaction mechanisms. The presence of ¹⁵N can lead to observable ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants, which provide direct evidence of bonding. nih.gov For example, in a study of nitrogen heterocycles, the observation of a ²J(C7-N) coupling constant of 4.7 Hz and a ²J(H2-N1) of 15.3 Hz provided definitive proof of the structure. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for Phenylcyanamide Derivatives in CDCl₃ Interactive table available online.

| Compound | C≡N (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl-phenyl cyanamide | 112.8 | 115.7, 124.7, 127.9, 131.8, 133.2, 133.3 | 17.3, 20.7 | rsc.org |

| N-Methyl-N-phenethylcyanamide | 118.21 | 126.77, 128.65, 137.45 | 39.11 | google.com |

X-ray Crystallography for Precise Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, crystal structures of related compounds have been determined.

For example, the crystal structure of (N-methyl-N-phenylamino)(N-methyl-N-phenylcarbamoyl)sulfide has been solved, revealing the spatial arrangement of the methyl and phenyl groups. researchgate.net In another study, the crystal structure of 5-arylimino-1,3,4-thiadiazole derivatives, synthesized from N-arylcyanothioformamides, provided unambiguous proof of their molecular structure. mdpi.com Analysis of the crystal structure of copper(II) clusters with dimethylcyanamide (B106446) ligands revealed previously unreported π-hole···arene interactions between the cyanamide ligand and aromatic solvents, highlighting the role of these interactions in directing the crystal packing. acs.org These examples demonstrate the power of X-ray crystallography in providing a detailed understanding of the molecular architecture of compounds containing the cyanamide functional group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

In the crystal structure of a ruthenium(II) complex containing a pentachlorophenylcyanamide (Cl₅pcyd) ligand, the cyanamide group was found to be planar, suggesting significant conjugation between the cyanamide and the phenyl ring. mdpi.com This planarity is crucial for understanding the electronic communication between the metal center and the ligand. The cyanamide ligand coordinates to the ruthenium center through its terminal nitrogen atom. mdpi.com Similarly, structural analyses of copper(II) clusters with N,N-dimethylcyanamide ligands show defined coordination geometries and reveal noncovalent interactions, such as previously unreported π-hole···arene interactions, which are influential in directing the crystal packing. acs.org

Detailed structural information from related heterocyclic systems, such as 5-arylimino-1,3,4-thiadiazole derivatives, further corroborates the geometry of the N-C-N framework. In one such derivative, the 1,3,4-thiadiazole (B1197879) ring is nearly planar, and the exocyclic C=N bond length is consistent with a double bond, influencing the stereochemistry of the entire molecule. mdpi.com The analysis of bond lengths in these and other structures, like (4-ethoxyphenyl)carbamothioyl cyanide, provides a basis for understanding the electronic distribution within the cyanamide and related functional groups in the solid state. mdpi.com

Table 1: Selected Crystallographic Data for a Related 5-arylimino-1,3,4-thiadiazole Derivative This table presents data for a molecule containing a related structural motif to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C=N Bond Length (Å) | 1.285(4) |

| N-C (ring) Bond Length (Å) | 1.381(4) |

| C-S (ring) Bond Length (Å) | 1.745(3) |

| N-N (ring) Bond Length (Å) | 1.385(3) |

| Dihedral Angle (N-N-C-S) (°) | 1.0(4) |

| Dihedral Angle (C-S-C-N) (°) | 3.6(3) |

| Data sourced from reference mdpi.com. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. In the context of this compound, studies typically focus on its metal complexes, where coordination to a metal ion gives rise to characteristic electronic transitions. The UV-Vis spectra of these complexes are dominated by charge-transfer bands, which are sensitive to the nature of the metal, the substituents on the phenyl ring, and the solvent environment.

For instance, cobalt(III) complexes with phenylcyanamide derivatives exhibit two low-energy ligand-to-metal charge transfer (LMCT) bands in the visible region. ijcce.ac.ir These transitions originate from the filled π orbitals of the phenylcyanamide anion to the empty d-orbitals (specifically the eg(σ)) of the Co(III) center. ijcce.ac.ir An extended Hückel calculation on the phenylcyanamide anion indicates two non-degenerate nonbonding π orbitals (πnb), which explains the presence of two distinct LMCT bands. ijcce.ac.ir Similarly, zinc(II) polypyridyl complexes with various substituted phenylcyanamide ligands show metal-to-ligand charge transfer (MLCT) bands associated with the Zn(II)-pyridyl chromophore. ijcce.ac.ir The position of these bands can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir

Ruthenium(II) complexes containing phenylcyanamide ligands have also been extensively studied. ijcce.ac.irresearchgate.net The electronic spectra of these complexes are used to investigate the degree of electronic communication between the metal and the ligand. The oscillator strength of the Ru(III)-cyanamide LMCT chromophore is influenced by the conjugation within the ligand. acs.org The extensive π-conjugation between the cyanamide group and the phenyl ring provides an efficient pathway for a metal ion to couple into the organic π-system. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Phenylcyanamide Metal Complexes

| Complex Type | Solvent | λ_max (nm) | Assignment | Reference |

| Co(III)-Phenylcyanamide | Acetonitrile | 407-850 | Ligand-to-Metal Charge Transfer (LMCT) | ijcce.ac.ir |

| Zn(II)-Polypyridyl-Phenylcyanamide | Various | N/A | Metal-to-Ligand Charge Transfer (MLCT) | ijcce.ac.ir |

| Ru(II)-Polypyridyl-Phenylcyanamide | Acetonitrile | N/A | Ru(III)-Cyanamido LMCT | ijcce.ac.ir |

| N/A: Specific λ_max values vary with substituents and are detailed in the source. |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of species generated at an electrode surface. researchgate.net This method is particularly powerful for characterizing charge transfer chromophores, as it allows for the direct observation of changes in the electronic absorption spectrum as the oxidation state of a molecule is systematically varied.

The technique is broadly applicable to systems where redox processes lead to a change in color or electronic structure. acs.org For example, it has been used to study charge transfer in chromophores bearing cyano ligands, where the energy of the charge-transfer band and the lifetime of the excited state can be modulated by the solvent's Lewis acidity. nsf.govchemrxiv.org The electrochemical generation of different oxidation states allows for the unambiguous assignment of spectral features, such as the ligand-to-metal or metal-to-ligand charge transfer bands, which is crucial for understanding the electronic properties of molecules like this compound when incorporated into redox-active systems. ijcce.ac.ir

Microwave Spectroscopy

Microwave spectroscopy investigates the absorption of microwave radiation by molecules, corresponding to transitions between rotational energy levels. This high-resolution technique allows for the precise determination of a molecule's moments of inertia, from which its geometric structure (bond lengths and angles) can be derived with high accuracy. ifpan.edu.pl It also yields other important parameters like centrifugal distortion constants and electric dipole moments.

While specific microwave spectroscopy data for this compound was not available in the searched literature, studies on closely related molecules like cyanamide (H₂NCN) and the isomeric phenyl isocyanide (C₆H₅NC) demonstrate the power of this method. For cyanamide, analysis of its rotational spectrum and those of its isotopologues has provided an accurate semi-experimental equilibrium geometry. ifpan.edu.pl

More relevantly, the rotational spectrum of phenyl isocyanide has been extensively studied in the 130–370 GHz region. nih.govaip.org The analysis yielded precise rotational and centrifugal distortion constants for the ground vibrational state. nih.gov Such studies also identified transitions for excited vibrational states and analyzed perturbations like Coriolis coupling between them. nih.gov The determination of these spectroscopic parameters is essential for unequivocally identifying molecules in complex environments, such as the interstellar medium. nih.govaip.org A similar investigation on this compound would be expected to yield its precise molecular structure in the gas phase, its dipole moment, and information on the dynamics of its internal rotors (the methyl group).

Table 3: Spectroscopic Constants for Phenyl Isocyanide (an isomer of a phenylcyanamide)

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 5255.0743(12) |

| B | 1344.33128(29) |

| C | 1070.78508(25) |

| Centrifugal Distortion Constants | |

| Δ_J (kHz) | 0.04705(25) |

| Δ_JK (kHz) | 0.6543(22) |

| Δ_K (kHz) | 6.55 (fixed) |

| δ_J (kHz) | 0.01017(13) |

| δ_K (kHz) | 0.145(15) |

| Data sourced from reference nih.gov. Constants are for the ground vibrational state. |

Based on a thorough review of available scientific literature, there are no specific computational or theoretical organic chemistry investigations published that focus solely on the compound this compound for the detailed analyses requested. The search for dedicated studies on its electronic structure, reaction mechanisms, and photophysical properties using methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Time-Dependent DFT (TD-DFT) did not yield specific research findings or data tables for this particular molecule.

While the computational techniques mentioned are widely used in theoretical chemistry to investigate a vast range of molecules, the scientific community has not published research applying them to this compound in the specific contexts of:

Geometry Optimization and Energetics using DFT: No published data on optimized bond lengths, angles, or energetic properties.

FMO Theory and Reactivity Prediction: No specific calculations of HOMO-LUMO energies or reactivity predictions.

Transition State Characterization: No studies on reaction mechanisms involving this compound that detail transition states or activation energies.

Computational Kinetic Isotope Effect (KIE) Studies: No published computational KIE data.

TD-DFT for Excited State Properties: No calculations on the photophysical processes or excited state properties.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound as per the requested outline due to the absence of this information in the current body of scientific literature.

Computational Chemistry and Theoretical Organic Chemistry Investigations

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in calculating the spectral parameters of molecules like Methyl(phenyl)cyanamide.

Computational Infrared and NMR Spectroscopy

Infrared (IR) Spectroscopy: Theoretical vibrational spectroscopy is performed by first optimizing the molecular geometry to find a stable energy minimum. Subsequently, harmonic vibrational frequencies are calculated. These calculations can predict the wavenumbers and intensities of fundamental vibrational modes. For this compound, key vibrational modes would include the nitrile (C≡N) stretch, aromatic C-H stretches, C=C ring stretches, and C-N stretches. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed for this purpose researchgate.net. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental spectra nih.gov. A combination of 2D IR spectroscopy and computational analysis has been effectively used to evaluate the properties of the cyanamide (B42294) vibrational reporter in various molecular scaffolds nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors researchgate.netq-chem.com. These tensors are then converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (TMS). Such calculations can help assign peaks in experimental spectra and provide a detailed understanding of the electronic environment of each nucleus semanticscholar.org. For this compound, computational methods can predict the chemical shifts for the methyl protons, the aromatic protons, the methyl carbon, and the carbons of the phenyl ring, as well as the cyano carbon. The accuracy of these predictions is highly dependent on the level of theory and basis set used researchgate.net.

Below are tables of expected vibrational frequencies and NMR chemical shifts for this compound based on computational studies of analogous compounds.

Table 1: Predicted Characteristic Infrared Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenyl Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl Group | C-H Stretch | 2980-2850 | Medium |

| Nitrile Group | C≡N Stretch | 2240-2220 | Strong |

| Phenyl Ring | C=C Stretch | 1600-1450 | Medium-Strong |

| Methyl Group | C-H Bend | 1460-1380 | Medium |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Methyl) | 2.8 - 3.2 | Influenced by the nitrogen and cyano group. |

| ¹H (Aromatic) | 6.7 - 7.4 | Complex splitting pattern expected. |

| ¹³C (Methyl) | 30 - 35 | |

| ¹³C (Nitrile) | 115 - 120 | Characteristic chemical shift for nitriles. |

Molecular Dynamics and Conformational Analysis

Solvent Effects and Intramolecular Interactions

Molecular Dynamics (MD): MD simulations provide an atomistic view of molecular motion over time, allowing for the exploration of the conformational landscape mdpi.comnih.gov. By simulating the molecule in a box of solvent molecules, one can observe how interactions with the solvent influence its preferred shapes and dynamics.

Solvent Effects: The conformation of a molecule can be significantly influenced by the surrounding solvent. Computational models can account for these effects using either explicit solvent molecules or implicit continuum models (like the Polarizable Continuum Model, PCM) mdpi.comresearchgate.net. Polar solvents may stabilize more polar conformers of this compound, potentially altering the equilibrium distribution of conformations compared to the gas phase or nonpolar solvents rsc.orgresearchgate.netrsc.org.

Intramolecular Interactions: The geometry and conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. These include:

Steric Hindrance: Repulsion between the methyl group and the ortho-hydrogens of the phenyl ring can influence the rotational barrier around the C-N bond.

Electronic Effects: The interplay between the nitrogen lone pair, the π-system of the phenyl ring, and the electron-withdrawing cyano group is critical. These non-covalent interactions, such as cation-π and hydrogen bonding, can stabilize specific conformations nih.govnih.gov. The extent of conjugation between the nitrogen lone pair and the ring affects the planarity of the nitrogen center and the rotational energy barrier.

Theoretical calculations on substituted anilines have shown that side-chain substituents significantly impact the potential energy surface and conformational energies colostate.eduaip.org.

Theoretical Studies of Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. Theoretical chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of a molecule and its isotopically substituted analogue osti.govresearchgate.net.

The primary origin of KIEs is the difference in zero-point vibrational energy (ZPVE) between isotopologues. A heavier isotope (like Deuterium, D) has a lower vibrational frequency in a given bond compared to a lighter one (like Protium, H), resulting in a lower ZPVE. This difference in ZPVE between the reactant and the transition state leads to different reaction rates.

For a hypothetical reaction involving this compound, such as a C-H bond cleavage on the methyl group, computational methods can predict the KIE. This is achieved by:

Locating the transition state structure for the reaction.

Calculating the harmonic vibrational frequencies for both the reactant and the transition state.

Repeating the frequency calculations for the deuterated molecule (e.g., with a -CD₃ group).

Using the ZPE differences to compute the theoretical KIE.

Semiclassical and quantum instanton theories are advanced methods used to compute KIEs, accounting for both vibrational quantization and quantum tunneling effects nih.gov. Comparing these theoretical predictions with experimental values can provide strong evidence for a proposed reaction mechanism researchgate.net.

Future Directions and Emerging Research Areas in N Substituted Cyanamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted cyanamides often involves the use of hazardous reagents such as cyanogen (B1215507) bromide. cardiff.ac.uk Consequently, a major thrust in current research is the development of novel and sustainable synthetic methodologies that are safer and more environmentally friendly.

Recent advancements have focused on moving away from toxic cyanating agents. One promising approach is the iron-mediated desulfurization of readily available thioureas. This method offers a mild and efficient route to N-substituted cyanamides. ias.ac.in Another sustainable strategy involves the copper-catalyzed cyanation of secondary amines, which provides an alternative pathway to these valuable compounds. nih.gov The synthesis of monosubstituted N-arylcyanamides via the oxidation of corresponding guanidoximes in ionic liquids is also gaining attention as a greener alternative. nih.gov

Furthermore, the serendipitous discovery of N-alkyl-N-aryl-cyanamide synthesis from aryl-isoselenocyanates has opened up new avenues for exploration. nih.gov These emerging methods not only enhance the safety profile of cyanamide (B42294) synthesis but also broaden the scope of accessible molecular architectures.

| Method | Catalyst/Reagent | Key Advantages | Reported Yields |

|---|---|---|---|

| Iron-Mediated Desulfurization of Thioureas | Fe₂(SO₄)₃·H₂O | Mild reaction conditions, readily available starting materials. ias.ac.in | Moderate to good. ias.ac.in |

| Copper-Catalyzed Cyanation of Secondary Amines | CuBr₂ or CuI | Avoids highly toxic cyanogen halides. nih.gov | Good to excellent. nih.gov |

| Oxidation of Guanidoximes | H₂O₂ in ionic liquid | Environmentally benign solvent and oxidant. nih.gov | Good. nih.gov |

| From Isoselenocyanates | Azide (B81097) followed by alkyl halide | Novel one-pot synthesis. nih.gov | Good. nih.gov |

Deeper Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of N-substituted cyanamides is crucial for the rational design of new synthetic routes and catalysts. Future research will increasingly focus on detailed mechanistic studies of complex reactions, employing a combination of experimental and computational techniques.

For instance, the radical cascade reactions of N-acyl-cyanamides to generate guanidine (B92328) derivatives are of significant interest. nih.gov Elucidating the intricate radical pathways involved will enable better control over the reaction outcomes and the synthesis of complex polycyclic frameworks. nih.gov Similarly, understanding the mechanism of the silver(I)-mediated phosphorylation/cyclization radical cascade of N-acyl-cyanamide alkenes will pave the way for the synthesis of a wider range of phosphorous quinazolinone derivatives. nih.gov

Kinetic studies, in-situ spectroscopic monitoring, and isotopic labeling experiments, coupled with density functional theory (DFT) calculations, will be instrumental in mapping out the reaction coordinates, identifying key intermediates, and understanding the role of catalysts in these transformations.

Expansion of Synthetic Utility and Building Block Applications

N-substituted cyanamides, including Methyl(phenyl)cyanamide, are highly versatile building blocks in organic synthesis. Their unique electronic properties, characterized by a nucleophilic sp³-hybridized nitrogen atom and an electrophilic nitrile group, allow them to participate in a wide array of chemical transformations. researchgate.net

A significant area of future research will be the continued expansion of their synthetic utility. This includes their application in multicomponent reactions to construct complex molecular architectures in a single step. For example, cyanamides have been successfully employed in Biginelli-type reactions to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. researchgate.net

Furthermore, their use in cycloaddition reactions is a burgeoning field. The carbon-nitrogen triple bond of cyanamides readily participates in [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings, respectively. nih.gov Gold-catalyzed heterocyclization of alkynes with substituted cyanamides to yield 2-amino-1,3-oxazoles is a notable example. nih.gov The development of novel cycloaddition strategies involving N-substituted cyanamides will undoubtedly lead to the discovery of new heterocyclic scaffolds with interesting biological activities.

| Heterocyclic System | Reaction Type | Key Reagents/Catalysts |

|---|---|---|

| 4-Aryl-2-cyanoimino-3,4-dihydropyrimidines | Biginelli-type multicomponent reaction | Arenecarbaldehyde, 1,3-dicarbonyl compound, acid. researchgate.net |

| 2-Amino-1,3-oxazoles | [3+2] Cycloaddition | Alkynes, Gold catalyst, 2-picoline oxide. nih.gov |

| 4-Aminotetrazoles | [3+2] Cycloaddition | Azides. nih.gov |

| Guanidine derivatives | Radical cascade cyclization | Radical initiator (e.g., AIBN). nih.gov |

Integration of Advanced Computational and Spectroscopic Techniques

The integration of advanced computational and spectroscopic techniques is set to revolutionize the study of N-substituted cyanamides. These tools provide unprecedented insights into their electronic structure, reactivity, and dynamics, which are often difficult to obtain through experimental methods alone.

Computational methods, particularly Density Functional Theory (DFT), are being increasingly used to model reaction pathways, predict reaction outcomes, and design new catalysts. researchgate.net For example, DFT calculations can help in understanding the regioselectivity of cycloaddition reactions and the influence of substituents on the reactivity of the cyanamide moiety.

In the realm of spectroscopy, two-dimensional infrared (2D-IR) spectroscopy has emerged as a powerful technique for probing the vibrational dynamics of cyanamides with high temporal and spectral resolution. nih.gov Studies on N-(4-tolyl)cyanamide, a close analog of this compound, have demonstrated the utility of 2D-IR spectroscopy in elucidating complex vibrational couplings and solvent effects. nih.gov The application of such advanced spectroscopic methods will provide a deeper understanding of the structure-function relationships in these molecules.

Interdisciplinary Contributions to Organic Chemistry and Related Fields

The chemistry of N-substituted cyanamides is not confined to the domain of synthetic organic chemistry; it has significant implications for a range of related scientific disciplines. The unique structural and electronic properties of these compounds make them attractive scaffolds for the design of new pharmaceuticals, agrochemicals, and materials.

In medicinal chemistry, the cyanamide moiety is a key structural feature in a number of biologically active molecules. The development of novel synthetic methods for N-substituted cyanamides will facilitate the synthesis of new drug candidates with improved efficacy and selectivity.

In materials science, the ability of N-substituted cyanamides to act as ligands for metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, and catalytic properties. nih.gov The electronic properties of N-aryl cyanamides, in particular, make them promising candidates for use as bridging ligands in dinuclear complexes with tunable magnetic properties. nih.gov

The continued exploration of the chemistry of N-substituted cyanamides is therefore expected to lead to significant interdisciplinary contributions, with impacts ranging from the development of new therapeutic agents to the creation of advanced functional materials.

Q & A

Q. What are the standard synthetic protocols for Methyl(phenyl)cyanamide, and what factors influence yield optimization?

this compound is typically synthesized via Pd-promoted acyl insertion or nucleophilic substitution. For example, N-phenyl-cyanamides react with phenylglyoxylic acids under Pd catalysis to form aryl α-ketoamides, though yields decrease at scales above 5.0 mmol due to side reactions . Multi-step synthesis (e.g., compound 62 in ) involves:

- Step 1 : Deprotection of trifluoroacetamide intermediates using K₂CO₃ in methanol/water.

- Step 2 : Purification via silica gel chromatography (yields: 38–68%) . Key factors affecting yield:

- Catalyst loading : Pd catalysts require precise stoichiometry to avoid over-reaction.

- Solvent choice : Polar aprotic solvents (e.g., THF/DMF mixtures) enhance reactivity .

- Purification : Column chromatography is critical for isolating pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

1H NMR and 13C NMR are primary tools. For example:

- N-(Methyl(oxo)(pyridin-2-yl)-λ⁶-sulfaneylidene)cyanamide (5q) : 1H NMR shows distinct shifts at δ 2.65 (CH₃) and δ 8.50 (pyridyl H), while 13C NMR confirms the cyanamide carbon at δ 118 ppm .

- IR spectroscopy : The C≡N stretch appears near 2200 cm⁻¹, distinguishing cyanamide from nitriles . Mass spectrometry (HRMS) validates molecular ions, e.g., [M+H]⁺ for 5o at m/z 279.0921 .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Storage : Keep in airtight glass containers under inert gas (e.g., N₂) at 2–10°C to prevent oxidation .

- Light sensitivity : Protect from direct sunlight, as UV exposure degrades cyanamide functionality .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., SOₓ release) .

Advanced Research Questions

Q. How can researchers address yield reduction in this compound synthesis at larger scales?

Scale-up challenges arise from:

- Heat dissipation : Exothermic acyl insertion reactions require controlled cooling (e.g., jacketed reactors) .

- Catalyst deactivation : Pd leaching occurs at >5.0 mmol; use immobilized catalysts or ligand additives (e.g., PPh₃) to stabilize active sites .

- Purification bottlenecks : Replace column chromatography with flow chemistry for continuous isolation .

Q. What mechanistic insights explain the selectivity of Pd-promoted acyl insertion in this compound derivatives?

Pd(0) catalysts activate the cyanamide group via π-backbonding, enabling selective insertion into the C≡N bond. Substituents on the phenyl ring (e.g., halides, methoxy groups) stabilize transition states through electron donation, enhancing regioselectivity. Alkylcyanamides fail due to steric hindrance and weaker Pd coordination .

Q. How should discrepancies in NMR shifts between synthesized derivatives and literature values be analyzed?

Conflicting data may arise from:

- Solvent effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Tautomerism : Cyanamide ↔ isocyanamide equilibria shift δ values; use variable-temperature NMR to detect dynamic processes .

- Impurity signals : Residual solvents (e.g., EtOAc at δ 1.2) or unreacted starting materials require careful integration .

Q. How does substrate electronic tuning impact the reactivity of this compound with electrophiles?

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase cyanamide electrophilicity, favoring nucleophilic attack at the C≡N site. Conversely, electron-donating groups (e.g., -OCH₃) direct reactivity toward the methyl group. Kinetic studies (e.g., Hammett plots) quantify these effects .

Methodological Considerations

- Documentation : Record all synthetic steps, including reagent purity (e.g., ≥95% by HPLC), instrument calibration, and spectral acquisition parameters .

- Safety : Use fume hoods for cyanamide handling; refer to SDS guidelines for spill management (e.g., neutralize with NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.